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Abstract

Pralnacasan (VX-740) is a potent, selective, and orally bioavailable prodrug of a non-peptide
inhibitor of Interleukin-13 Converting Enzyme (ICE), more commonly known as caspase-1.
Developed by Vertex Pharmaceuticals, it represented a significant therapeutic approach for
inflammatory diseases by targeting the maturation of key pro-inflammatory cytokines, IL-13 and
IL-18. Despite promising preclinical and early clinical results, its development was halted in
Phase Il clinical trials due to long-term toxicity findings in animal studies. This technical guide
provides a comprehensive overview of Pralnacasan's chemical structure, physicochemical
properties, mechanism of action, and the experimental methodologies used in its evaluation.

Chemical Structure and Physicochemical Properties

Pralnacasan is a complex heterocyclic molecule. Its chemical identity and key properties are
summarized below.

Chemical Identifiers

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b1678038?utm_src=pdf-interest
https://www.benchchem.com/product/b1678038?utm_src=pdf-body
https://www.benchchem.com/product/b1678038?utm_src=pdf-body
https://www.benchchem.com/product/b1678038?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678038?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check

Availability & Pricing

Identifier Value
(4S,7S)-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-
yl]-7-(isoquinoline-1-carbonylamino)-6,10-dioxo-

IUPAC Name o
2,3,4,7,8,9-hexahydro-1H-pyridazino[1,2-
a]diazepine-4-carboxamide[1]

CAS Number 192755-52-5[1]

Molecular Formula

C26H20Ns07[1]

CCO[C@H]1--INVALID-LINK--NC(=O)

SMILES [C@@H]2CCCN3N2C(=0O)--INVALID-LINK--
NC(=0)C4=NC=CC5=CC=CC=C54[1]
Synonyms VX-740, HMR 3480[2]

Physicochemical Properties

A summary of the computed and experimental physicochemical properties of Pralnacasan is

presented in the table below. These properties are crucial for understanding its drug-like

characteristics, including absorption and distribution.

Property Value Source
Molecular Weight 523.5 g/mol PubChem[1]
logP 0.16 ALOGPS[3]
Water Solubility 0.387 mg/mL ALOGPS[3]
pKa (Strongest Acidic) 12.26 Chemaxon[3]
pKa (Strongest Basic) 2.49 Chemaxon[3]
Hydrogen Bond Donors 2 Chemaxon[3]
Hydrogen Bond Acceptors 7 Chemaxon[3]
Rotatable Bond Count 6 Chemaxon[3]
Polar Surface Area 147.24 A2 Chemaxon[3]
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Mechanism of Action: Targeting the Inflammasome

Pralnacasan is a prodrug that is converted in vivo to its active metabolite, VRT-018858. This
active form is a reversible and specific inhibitor of caspase-1.[4] Caspase-1 is a critical cysteine
protease that functions as the effector enzyme within a multi-protein complex called the
inflammasome.

The inflammasome is a key component of the innate immune system. It assembles in response
to various pathogenic and sterile danger signals, known as PAMPs (Pathogen-Associated
Molecular Patterns) and DAMPs (Damage-Associated Molecular Patterns), respectively. Upon
activation, sensor proteins like NLRP3 recruit the adaptor protein ASC, which in turn recruits
and activates pro-caspase-1 through proximity-induced dimerization and auto-cleavage.

Activated caspase-1 then proteolytically cleaves the inactive precursors of two potent pro-
inflammatory cytokines, pro-IL-1(3 and pro-IL-18, into their mature, biologically active forms, IL-
1B and IL-18. These cytokines are then secreted and play a central role in initiating and
sustaining inflammatory responses. By inhibiting caspase-1, Pralnacasan effectively blocks
this crucial step in the inflammatory cascade.
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Fig. 1: Pralnacasan inhibits Caspase-1 activation within the inflammasome pathway.

Biological Properties and Therapeutic Potential

Pralnacasan's Mechanism of Action
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Pralnacasan's ability to inhibit the production of IL-13 and IL-18 made it a promising candidate
for treating a range of inflammatory conditions.

In Vitro Efficacy

Pralnacasan, through its active metabolite, is a potent inhibitor of caspase-1.

Parameter Value Target

Ki 1.4 nM Caspase-1/ICE[2]

Preclinical In Vivo Efficacy

Preclinical studies in animal models of inflammatory diseases demonstrated the therapeutic
potential of Pralnacasan. Notably, it was shown to be effective in murine models of
osteoarthritis, where it reduced joint damage.[5] In these studies, Pralnacasan treatment
significantly ameliorated the histopathological damage of the knee joint compartments.[2]

Clinical Development and Discontinuation

Pralnacasan advanced into Phase Il clinical trials for the treatment of rheumatoid arthritis.
However, in November 2003, Vertex and their partner Aventis announced the voluntary
suspension of these trials. The decision was based on findings from a nine-month animal
toxicity study that revealed liver abnormalities at high doses.[1] While similar liver toxicity had
not been observed in human trials at that point, the preclinical findings prompted the
discontinuation of its development.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of
Pralnacasan.

In Vitro Caspase-1 Inhibition Assay

This protocol is a representative method for determining the inhibitory activity of a compound
against recombinant human caspase-1.
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Prepare Reagents
- Recombinant Caspase-1
- Assay Buffer (HEPES, DTT)
- Pralnacasan (Test Compound)
- Ac-YVAD-AFC (Substrate)

i

Dispense into 96-well plate:
- Buffer
- Caspase-1 Enzyme
- Pralnacasan (serial dilutions)

:

Pre-incubate
(e.g., 10-15 min at RT)
to allow inhibitor binding

l

Initiate Reaction
Add Ac-YVAD-AFC Substrate

:

Incubate
(e.g., 1-2 hours at RT)
protected from light

:

Measure Fluorescence
(Excitation: ~400 nm, Emission: ~505 nm)

:

Data Analysis
- Calculate % Inhibition
- Determine ICso value

l
-

Workflow for Caspase-1 Inhibition Assay

Click to download full resolution via product page

Fig. 2: Generalized workflow for determining caspase-1 inhibitory activity.
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Methodology:
e Reagent Preparation:

o Assay Buffer: Typically consists of HEPES buffer at pH 7.4, containing salts (e.g., NaCl), a
chelating agent (EDTA), a reducing agent (DTT), and a detergent (e.g., CHAPS).

o Enzyme Solution: Recombinant human caspase-1 is diluted to the desired final
concentration (e.g., 2 nM) in cold assay buffer immediately before use.

o Test Compound: Pralnacasan (or its active metabolite) is serially diluted in DMSO and
then further diluted in assay buffer to achieve the final test concentrations.

o Substrate Solution: A fluorogenic caspase-1 substrate, such as Ac-YVAD-AFC (Acetyl-
Tyrosyl-Valyl-Alanyl-Aspartyl-7-amino-4-trifluoromethylcoumarin), is diluted in assay buffer.

e Assay Procedure:
o The assay is performed in a 96-well microplate format.

o To each well, add the assay buffer, diluted enzyme solution, and the test compound at
various concentrations. Control wells include enzyme without inhibitor (100% activity) and
wells without enzyme (background).

o The plate is pre-incubated at room temperature for a defined period (e.g., 10-15 minutes)
to allow the inhibitor to bind to the enzyme.

o The reaction is initiated by adding the substrate solution to all wells.

o The plate is incubated at room temperature, protected from light, for 1-2 hours to allow for
substrate cleavage.

» Data Acquisition and Analysis:

o The fluorescence generated by the cleavage of the AFC moiety from the substrate is
measured using a fluorescence plate reader with an excitation wavelength of
approximately 400 nm and an emission wavelength of approximately 505 nm.
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o The percentage of inhibition is calculated for each concentration of the test compound

relative to the control wells.

o The ICso value, the concentration of inhibitor required to reduce enzyme activity by 50%, is
determined by plotting the percent inhibition against the logarithm of the inhibitor
concentration and fitting the data to a suitable dose-response curve.

In Vivo Collagenase-Induced Osteoarthritis (CIOA)
Mouse Model

This model was used to assess the disease-modifying potential of Pralnacasan on

osteoarthritis.
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Start: Select Mice
(e.g., female Balb/c mice)

(Acclimatization PeriocD

y

OA Induction:
Intra-articular injection of
collagenase into knee joint
(e.g., Day 0 and Day 2)

:

Treatment Initiation:
Oral gavage with Pralnacasan
(e.g., 12.5, 25, 50 mg/kg)
or Vehicle, twice daily

Treatment Period
(e.g., 6 weeks)

Study Endpoint:
Sacrifice animals

Tissue Harvesting:
Collect knee joints

Histopathological Analysis:
- Fixation & Decalcification
- Paraffin Embedding & Sectioning
- Staining (e.g., Safranin O)
- Scoring (OARSI criteria)

l

End: Data Analysis

Workflow for Collagenase-Induced Osteoarthritis Model
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Fig. 3: Experimental workflow for the in vivo assessment of Pralnacasan.
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Methodology:
« Animal Model: Female Balb/c mice are typically used for this model.
« Induction of Osteoarthritis:

o Mice are anesthetized.

o Osteoarthritis is induced by two intra-articular injections of bacterial collagenase into the
knee joint, for example, on day 0 and day 2. This procedure destabilizes the joint by
damaging ligaments, leading to OA development.

e Drug Administration:
o Pralnacasan is formulated for oral administration.

o Treatment begins after the induction phase. Mice are dosed via oral gavage twice daily
with Pralnacasan at various concentrations (e.g., 12.5, 25, and 50 mg/kg) or with a
vehicle control for a period of several weeks (e.g., 6 weeks).[5]

» Endpoint Analysis and Histopathology:

o

At the end of the treatment period, the animals are euthanized.
o The knee joints are harvested, fixed in formalin, and decalcified.

o The joints are then embedded in paraffin, sectioned, and stained with dyes such as
Safranin O (for proteoglycan visualization) and Fast Green.

o The severity of osteoarthritis is assessed using a semi-quantitative histopathological
scoring system, such as the Osteoarthritis Research Society International (OARSI)
criteria. This involves grading cartilage degradation, osteophyte formation, and other joint
changes.

Summary and Conclusion

Pralnacasan was a pioneering small molecule inhibitor of caspase-1 that showed significant
promise as an oral anti-inflammatory agent. Its development provided valuable insights into the
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therapeutic potential of targeting the inflammasome pathway for diseases like rheumatoid
arthritis and osteoarthritis. Although its clinical progression was halted due to safety concerns
in long-term preclinical studies, the research surrounding Pralnacasan has paved the way for
the development of other inflammasome-targeting therapies. The detailed chemical, biological,
and methodological data presented in this guide serve as a valuable technical resource for
scientists and researchers working in the fields of inflammation, immunology, and drug
discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Pralnacasan: A Technical Guide to a Pioneering
Caspase-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678038#the-chemical-structure-and-properties-of-
pralnacasan]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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